2,2-Dimethylhex-5-enyl carbonochloridate
Description
2,2-Dimethylhex-5-enyl carbonochloridate is an organochlorine compound characterized by a carbonochloridate functional group (-O(CO)Cl) attached to a branched aliphatic chain with a terminal double bond. Its structure includes a hex-5-enyl backbone substituted with two methyl groups at the second carbon, conferring steric hindrance and influencing its reactivity. Carbonochloridates are typically acylating agents, reacting with nucleophiles like alcohols or amines to form esters or amides.
Properties
Molecular Formula |
C9H15ClO2 |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
2,2-dimethylhex-5-enyl carbonochloridate |
InChI |
InChI=1S/C9H15ClO2/c1-4-5-6-9(2,3)7-12-8(10)11/h4H,1,5-7H2,2-3H3 |
InChI Key |
CMITXSJGZUFLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC=C)COC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cholest-5-en-3-ol (3β)-, Carbonochloridate
Structure: A steroidal carbonochloridate derived from cholest-5-en-3-ol, featuring a tetracyclic core and a carbonochloridate group at the C3 position. Reactivity: The bulky steroid backbone reduces reactivity compared to aliphatic carbonochloridates, limiting its utility in sterically demanding reactions. Biological Activity: Found in porcupine bezoar extracts, it contributes to antioxidant and anticancer properties, including dose-dependent inhibition of melanoma cell viability (A375) via apoptosis .
Methyl Carbonochloridate
Structure: The simplest carbonochloridate, with a methyl group directly bonded to the carbonyl chloride. Reactivity: Highly reactive due to minimal steric hindrance, enabling efficient acylation of phenolic compounds. For example, it reacts with biphenyl-2,2′-diol to form derivatives with superoxide anion radical scavenging and β-glucuronidase inhibition activity . Applications: Used in synthesizing bioactive molecules, particularly in medicinal chemistry for antioxidant agent development.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonochloridate Derivatives (5a, 5b, 5c)
Structure: Aromatic carbonochloridates with boronate ester substituents. Substituents like methyl (5b) or fluoro (5c) groups alter electronic properties, as evidenced by NMR chemical shifts (e.g., 5c shows downfield shifts due to fluorine’s electronegativity) . Reactivity: The boronate ester enables Suzuki-Miyaura cross-coupling, expanding utility in synthesizing complex aryl derivatives. Applications: Valuable in materials science and drug development for introducing boron-containing motifs.
Data Table: Comparative Analysis of Carbonochloridates
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